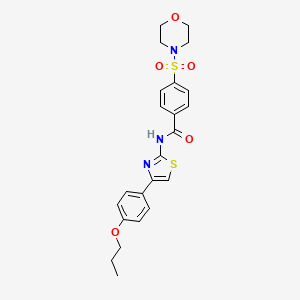

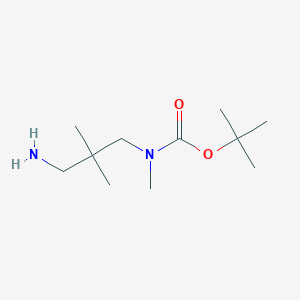

![molecular formula C18H11Cl2N3O B2401756 5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile CAS No. 320415-79-0](/img/structure/B2401756.png)

5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 320415-79-0 . It has a molecular weight of 356.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C18H11Cl2N3O/c19-12-4-3-5-13(10-12)22-9-8-17-15(11-21)18(23-24-17)14-6-1-2-7-16(14)20/h1-10,22H/b9-8+ . This code represents the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Synthesis and Derivative Formation

5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile is involved in various synthesis processes. One example includes the synthesis of functionally substituted isoxazoles, where transformations of similar compounds lead to the formation of oxazol-amines and subsequent derivatives like sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009). Another synthesis pathway involves the formation of alkylamino-1,3-oxazole-4-carbonitriles, with various substituents being added to the oxazole ring (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Anticancer Evaluation

There is research exploring the anticancer activities of compounds structurally similar to 5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile. Studies have synthesized and evaluated the in vitro anticancer activities of such compounds, displaying significant growth inhibitory and cytostatic activities against sensitive cell lines, particularly in leukemia cell lines (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Optical and Structural Properties

Research on compounds similar to 5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile includes studies on their structural and optical properties. For instance, the investigation of thin films formed from these compounds has been conducted to understand their polycrystalline nature and their behavior upon thermal deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

These compounds also find applications in the field of photovoltaics. Studies have explored their use in organic-inorganic photodiode fabrication, examining their electrical properties and photovoltaic behavior under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Cytotoxic Activity

There's also significant research on the antimicrobial and cytotoxic activities of related compounds. These studies involve the synthesis of novel derivatives and their evaluation against various bacterial and fungal strains, showing considerable effectiveness (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O/c19-12-4-3-5-13(10-12)22-9-8-17-15(11-21)18(23-24-17)14-6-1-2-7-16(14)20/h1-10,22H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVZRNVRLFZAHZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)

![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)

![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)